2-Acetamido-3-(propylsulfanyl)propanoic acid
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Overview
Description
N-Acetyl-S-propyl-L-cysteine is a derivative of L-cysteine, an amino acid. It is known for its role as a biomarker for exposure to certain industrial solvents, particularly 1-bromopropane . This compound is formed as a result of the body’s metabolism of these solvents and is excreted in the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine, which is then reacted with propyl bromide under basic conditions to yield N-Acetyl-S-propyl-L-cysteine .
Industrial Production Methods
Industrial production of N-Acetyl-S-propyl-L-cysteine may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-propyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Alkyl halides are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various alkylated derivatives.
Scientific Research Applications
N-Acetyl-S-propyl-L-cysteine has several applications in scientific research:
Biomarker for Exposure: It is used as a biomarker for exposure to 1-bromopropane, an industrial solvent.
Toxicology Studies: It helps in understanding the metabolism and toxicology of 1-bromopropane.
Pharmacokinetics: Studies on its distribution and excretion provide insights into the pharmacokinetics of related compounds.
Mechanism of Action
N-Acetyl-S-propyl-L-cysteine exerts its effects primarily through its role as a metabolite. It is formed in the body through the metabolism of 1-bromopropane, involving debromination and conjugation with glutathione. This process helps in detoxifying the solvent and facilitating its excretion .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-allyl-L-cysteine: Known for its neuroprotective effects.
Uniqueness
N-Acetyl-S-propyl-L-cysteine is unique in its specific role as a biomarker for 1-bromopropane exposure, which is not a characteristic shared by other similar compounds .
Properties
IUPAC Name |
2-acetamido-3-propylsulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOKBYBSKZWNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(C(=O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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